molecular formula C15H21N5O2 B2698334 (Z)-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide CAS No. 866020-28-2

(Z)-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide

Cat. No. B2698334
M. Wt: 303.366
InChI Key: TXYGVHIKZNVQOV-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. The presence of the tert-butylphenyl group suggests that it may have unique properties related to this substituent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the 1,2,4-triazole ring, the tert-butylphenyl group, and the hydroxyethanimidamide group. These functional groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the tert-butylphenyl group could potentially increase the compound’s hydrophobicity .

Scientific Research Applications

Synthesis and Chemical Characterization

Research in the field of heterocyclic chemistry often explores the synthesis of triazole derivatives due to their potential applications in various domains, including medicinal chemistry and materials science. For instance, the work by Bektaş et al. (2007) focused on synthesizing new 1,2,4-triazole derivatives and evaluating their antimicrobial activities, highlighting the synthetic versatility of triazole compounds and their relevance in developing new pharmaceutical agents (Bektaş et al., 2007).

Biological Activity

Triazole derivatives are often studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis of novel triazole compounds and their bioactivity evaluation can lead to potential therapeutic agents. For example, Mao et al. (2012) synthesized novel triazole derivatives and assessed their fungicidal activities, demonstrating the potential of triazole-based compounds in addressing plant pathogens and contributing to agricultural chemistry (Mao et al., 2012).

Materials Science Applications

In addition to their biological activities, triazole derivatives can play a significant role in materials science, particularly in the development of fluorescent materials, ligands for metal coordination, and as part of catalytic systems. The study of their photoluminescent properties and thermal stability can contribute to the design of novel materials for various applications, including sensing, imaging, and catalysis. For instance, Ma et al. (2013) investigated the synthesis, characterization, and photoluminescent properties of zinc(II) compounds with terpyridine ligands, showcasing the utility of such complexes in the development of new luminescent materials (Ma et al., 2013).

Safety And Hazards

Safety and hazard information would typically be provided in a Material Safety Data Sheet (MSDS) for the specific compound. Without this information, it’s difficult to provide accurate safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical agent, future research could focus on optimizing its activity and reducing any side effects .

properties

IUPAC Name

2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c1-10-17-19(9-13(16)18-22)14(21)20(10)12-7-5-11(6-8-12)15(2,3)4/h5-8,22H,9H2,1-4H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYGVHIKZNVQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)(C)C)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)(C)C)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide

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